

"Methyl 5-bromo-2,4-dihydroxybenzoate" IR spectroscopy data

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Compound of Interest

Compound Name:	Methyl 5-bromo-2,4-dihydroxybenzoate
Cat. No.:	B1437287

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An objective comparison of IR spectroscopy data for **Methyl 5-bromo-2,4-dihydroxybenzoate** and its structural analogs. This guide provides an in-depth analysis of key spectral features, supported by experimental data and protocols for researchers, scientists, and professionals in drug development.

Introduction to Vibrational Spectroscopy in Drug Discovery

Infrared (IR) spectroscopy is an indispensable analytical technique in chemical research and drug development. It provides a molecular fingerprint by measuring the absorption of infrared radiation by a sample's chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies, causing the bonds to vibrate, stretch, or bend. This allows for the rapid identification of key structural motifs within a molecule. For a substituted aromatic compound like **Methyl 5-bromo-2,4-dihydroxybenzoate**, IR spectroscopy is crucial for confirming the presence of its defining features: hydroxyl (-OH) groups, a carbonyl (C=O) ester, aromatic C-H and C=C bonds, and the carbon-bromine (C-Br) bond.

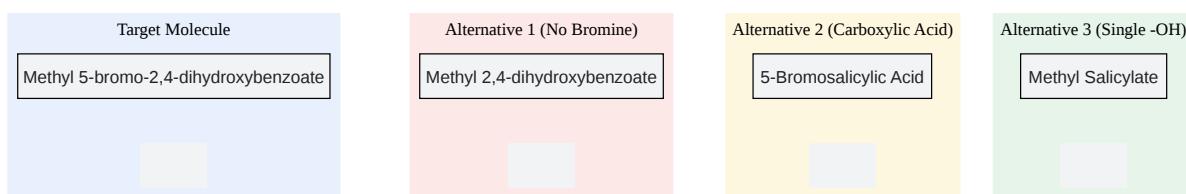
This guide presents a detailed analysis of the expected IR spectrum of **Methyl 5-bromo-2,4-dihydroxybenzoate**. Due to the limited availability of its direct experimental spectrum in public databases, we will deduce its characteristic absorptions based on established principles. To provide a robust comparative framework, we will analyze the experimental spectra of three structurally related and commercially available alternatives:

- Methyl 2,4-dihydroxybenzoate: The direct precursor, lacking the bromine substituent.
- 5-Bromosalicylic Acid: An analog featuring a carboxylic acid instead of a methyl ester.
- Methyl Salicylate: A closely related ester with a single hydroxyl group.

This comparative approach will illuminate how subtle changes in molecular structure—specifically, the addition of a halogen or the modification of the ester group—manifest in the vibrational spectrum.

Molecular Structures and Key Functional Groups

The structural differences between **Methyl 5-bromo-2,4-dihydroxybenzoate** and its selected analogs are centered on the substituents of the benzene ring. These differences directly influence the electronic environment and vibrational frequencies of the shared functional groups.



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Figure 1: Molecular structures of the target compound and its comparative alternatives.

Comparative IR Spectral Data Analysis

The primary utility of IR spectroscopy is the identification of functional groups. The table below summarizes the key vibrational frequencies for our target compound and its alternatives. The analysis highlights how substitutions on the aromatic ring and changes to the functional groups cause predictable shifts in absorption frequencies.

Vibrational Mode	Methyl 5-bromo-2,4-dihydroxybenzoate (Predicted)			
	Methyl 2,4-dihydroxybenzoate [1][2]	5-Bromosalicylic Acid [3][4][5]	Methyl Salicylate [6][7]	Methyl Salicylate [8][9]
O-H Stretch (Phenolic)	~3400-3100 cm ⁻¹ (broad)	~3350 cm ⁻¹ (broad)	~3230 cm ⁻¹ (broad)	~3185 cm ⁻¹ (broad)
O-H Stretch (Carboxylic Acid)	N/A	N/A	~3200-2500 cm ⁻¹ (very broad)	N/A
C-H Stretch (Aromatic)	~3100-3000 cm ⁻¹	~3080 cm ⁻¹	~3090 cm ⁻¹	~3050 cm ⁻¹
C-H Stretch (Aliphatic, -CH ₃)	~2960 cm ⁻¹	~2950 cm ⁻¹	N/A	~2955 cm ⁻¹
C=O Stretch (Ester)	~1670 cm ⁻¹	~1680 cm ⁻¹	N/A	~1674-1680 cm ⁻¹
C=O Stretch (Carboxylic Acid)	N/A	N/A	~1665 cm ⁻¹	N/A
C=C Stretch (Aromatic)	~1620, 1580, 1480 cm ⁻¹	~1620, 1590, 1490 cm ⁻¹	~1610, 1570, 1470 cm ⁻¹	~1614, 1585 cm ⁻¹
C-O Stretch (Ester/Acid)	~1250 cm ⁻¹	~1260 cm ⁻¹	~1290, 1230 cm ⁻¹	~1250-1300 cm ⁻¹
C-Br Stretch	~650-550 cm ⁻¹	N/A	~660 cm ⁻¹	N/A

Expert Analysis of Spectral Features:

- Hydroxyl (O-H) Region: All four compounds exhibit a broad O-H stretching band due to hydrogen bonding. In 5-Bromosalicylic acid, this band is exceptionally broad (~3200-2500 cm⁻¹), a classic indicator of the hydrogen-bonded dimer formation in carboxylic acids [10]. The esters show a sharper, higher-frequency O-H band corresponding to the phenolic hydroxyl group. The presence of two hydroxyl groups in **Methyl 5-bromo-2,4-dihydroxybenzoate** is expected to result in a prominent, broad absorption in this region.

- Carbonyl (C=O) Region: The position of the C=O stretch is highly sensitive to its electronic environment.
 - In the esters (**Methyl 5-bromo-2,4-dihydroxybenzoate**, Methyl 2,4-dihydroxybenzoate, and Methyl Salicylate), the C=O stretch appears around $1670\text{-}1680\text{ cm}^{-1}$ ^{[2][6][8]}. This frequency is slightly lower than a typical aliphatic ester due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group, which weakens the C=O double bond.
 - For 5-Bromosalicylic Acid, the C=O stretch is observed around 1665 cm^{-1} ^[3]. This is characteristic of an aromatic carboxylic acid participating in strong intermolecular hydrogen bonding.
- Aromatic (C=C) Region: All compounds display multiple sharp peaks between $1620\text{-}1450\text{ cm}^{-1}$, which are characteristic of C=C stretching vibrations within the benzene ring^[11]. The exact positions and intensities of these bands can help fingerprint the substitution pattern on the ring.
- Carbon-Bromine (C-Br) Region: The most significant distinction for **Methyl 5-bromo-2,4-dihydroxybenzoate** and 5-Bromosalicylic Acid is the presence of a C-Br stretching vibration. This absorption is expected in the low-frequency "fingerprint" region, typically between $690\text{-}515\text{ cm}^{-1}$ ^[10]. Its presence is a direct confirmation of bromination, while its absence in the spectra of Methyl 2,4-dihydroxybenzoate and Methyl Salicylate is equally informative.

Experimental Protocol: Acquiring High-Quality IR Spectra

To ensure the reproducibility and accuracy of IR spectral data, a standardized experimental protocol is essential. Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods are two of the most common techniques for analyzing solid samples.

Method 1: Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR is a rapid and non-destructive technique that requires minimal sample preparation^{[12][13]}. It is ideal for powders, solids, and pastes.



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Figure 2: Workflow for sample analysis using ATR-FTIR.

Step-by-Step Protocol:

- **Background Collection:** Before analyzing the sample, a background spectrum must be collected with the clean, empty ATR crystal surface. This measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which is then subtracted from the sample spectrum[14].
- **Sample Placement:** Place a small amount of the powdered sample (e.g., **Methyl 5-bromo-2,4-dihydroxybenzoate**) directly onto the ATR crystal, ensuring the crystal surface is completely covered[12].
- **Apply Pressure:** Use the instrument's pressure clamp to press the sample firmly against the crystal. This ensures intimate contact, which is critical for obtaining a strong, high-quality spectrum[14].
- **Data Acquisition:** Initiate the sample scan. The instrument directs an IR beam through the crystal, where it reflects internally. An "evanescent wave" penetrates a few microns into the sample at the point of reflection, and the absorbed energy is measured[13].
- **Cleaning:** After the measurement, release the pressure, remove the sample, and clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) to prepare for the next sample[12].

Method 2: Potassium Bromide (KBr) Pellet Technique

This classic transmission method involves dispersing the solid sample in a matrix of dry, IR-transparent potassium bromide salt[15][16][17].

Step-by-Step Protocol:

- **Sample Preparation:** Weigh approximately 1-2 mg of the sample and 100-200 mg of spectroscopy-grade KBr powder. The ratio is critical for obtaining a clear spectrum without saturated peaks[15][18]. It is crucial to use dry KBr and minimize exposure to humidity, as water shows a strong, broad absorption around 3400 cm^{-1} which can obscure the O-H region of the sample[16][19].
- **Grinding:** Thoroughly grind the sample and KBr together in an agate mortar and pestle until the mixture is a fine, homogenous powder. The particle size should be smaller than the wavelength of the IR light to minimize scattering[15].
- **Pellet Pressing:** Transfer the powder into a pellet die. Place the die into a hydraulic press and apply 8-10 tons of pressure for several minutes. This fuses the KBr powder into a thin, transparent or translucent disc[15][20].
- **Analysis:** Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder. Collect the IR spectrum using the transmission mode.

Conclusion

The IR spectrum of **Methyl 5-bromo-2,4-dihydroxybenzoate** can be confidently predicted by analyzing its key functional groups and comparing them to structurally similar molecules. The defining features in its spectrum will be:

- A broad O-H stretch from its two phenolic groups.
- A C=O ester stretch around 1670 cm^{-1} , shifted to a lower frequency by conjugation and hydrogen bonding.
- Characteristic aromatic C=C and C-H stretches.
- A distinct C-Br stretch in the low-frequency fingerprint region (below 700 cm^{-1}), which serves as the most definitive evidence of successful bromination when compared to its precursor, Methyl 2,4-dihydroxybenzoate.

By using standardized protocols such as ATR-FTIR or the KBr pellet method, researchers can obtain high-quality, reproducible data to confirm the identity and purity of synthesized

compounds like **Methyl 5-bromo-2,4-dihydroxybenzoate**, making IR spectroscopy a cornerstone of synthetic chemistry and pharmaceutical development.

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